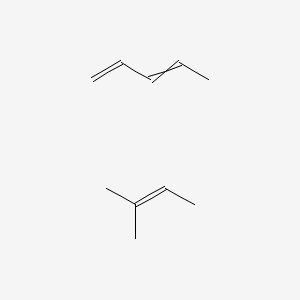![molecular formula C12H20O4 B14428812 3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one CAS No. 81840-73-5](/img/structure/B14428812.png)
3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetyl-5-(pentoxymethyl)oxolan-2-one is a chemical compound with a unique structure that includes an oxolan-2-one ring substituted with acetyl and pentoxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-5-(pentoxymethyl)oxolan-2-one typically involves the reaction of oxolan-2-one derivatives with acetylating agents and pentoxymethyl groups. One common method includes the acetylation of oxolan-2-one using acetic anhydride in the presence of a catalyst such as pyridine. The pentoxymethyl group can be introduced through a nucleophilic substitution reaction using pentoxymethyl chloride under basic conditions .
Industrial Production Methods
Industrial production of 3-acetyl-5-(pentoxymethyl)oxolan-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-acetyl-5-(pentoxymethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxolan-2-one derivatives.
Applications De Recherche Scientifique
3-acetyl-5-(pentoxymethyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-acetyl-5-(pentoxymethyl)oxolan-2-one involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, reacting with nucleophiles in biological systems. The pentoxymethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxolan-2-one: The parent compound without the acetyl and pentoxymethyl substitutions.
3-acetyl-oxolan-2-one: Lacks the pentoxymethyl group.
5-(pentoxymethyl)oxolan-2-one: Lacks the acetyl group.
Uniqueness
3-acetyl-5-(pentoxymethyl)oxolan-2-one is unique due to the presence of both acetyl and pentoxymethyl groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
81840-73-5 |
|---|---|
Formule moléculaire |
C12H20O4 |
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
3-acetyl-5-(pentoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C12H20O4/c1-3-4-5-6-15-8-10-7-11(9(2)13)12(14)16-10/h10-11H,3-8H2,1-2H3 |
Clé InChI |
ARHBFJHWTPKGQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOCC1CC(C(=O)O1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl-](/img/structure/B14428731.png)
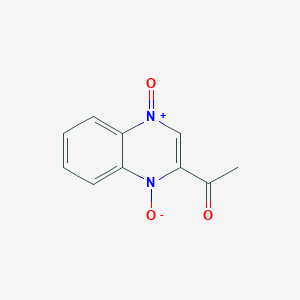

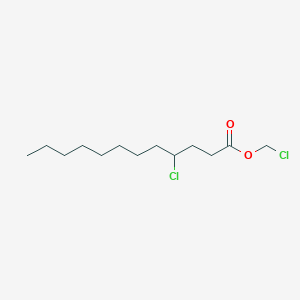
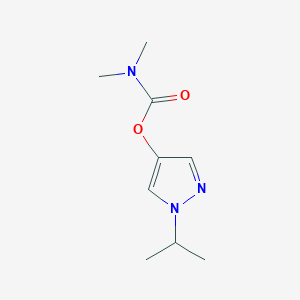
![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)
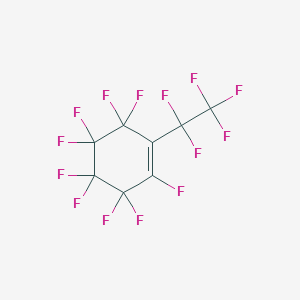
![5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate](/img/structure/B14428776.png)
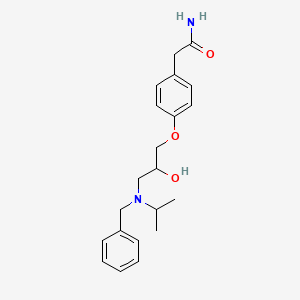
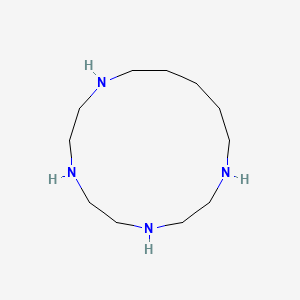
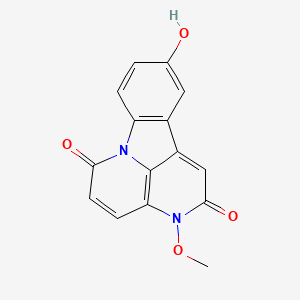
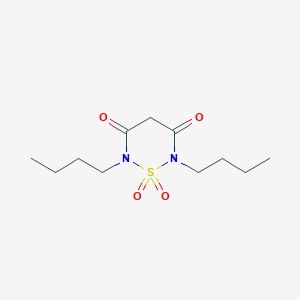
![3-[(4-Chlorophenyl)sulfanyl]butanal](/img/structure/B14428813.png)
